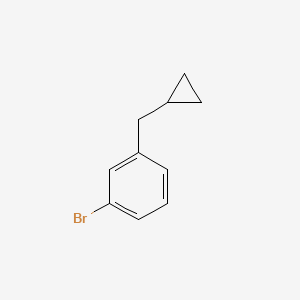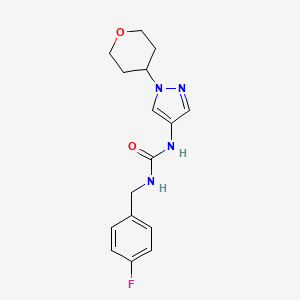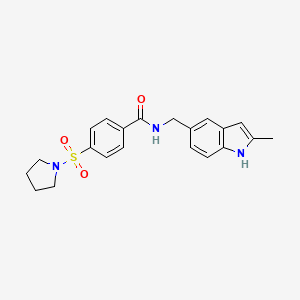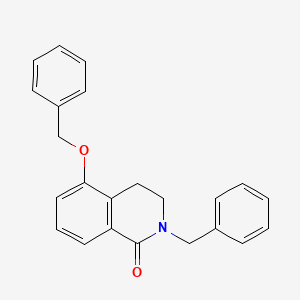
3-(Isobutylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(Isobutylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidine” is an azetidine derivative. Azetidines are four-membered cyclic amines, and they are valuable in medicinal chemistry due to their ability to mimic peptide bonds . The compound also contains sulfonyl and trifluoromethyl groups, which are commonly used in medicinal chemistry to improve the pharmacokinetic properties of drug candidates .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the four-membered azetidine ring, along with the sulfonyl and trifluoromethyl groups attached to the ring. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the azetidine ring, which is strained and therefore more reactive than larger ring structures. The sulfonyl and trifluoromethyl groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the azetidine ring, as well as the sulfonyl and trifluoromethyl groups. For example, the trifluoromethyl group is highly electronegative and could influence the compound’s polarity and solubility .Wissenschaftliche Forschungsanwendungen
Cleavage and Transformation of Sulfonamides
Research indicates that sulfonamides, closely related to the structure of interest, can undergo cleavage and transformation into other compounds through reactions with specific reagents. For instance, sulfonamides have been cleaved by phenyldimethylsilyllithium, leading to secondary amines or β-silylethyl sulfonamides, demonstrating the potential of sulfonamide derivatives in synthetic chemistry for generating diverse molecular structures (Fleming, Frackenpohl, & Ila, 1998).
Synthesis of Trifluoromethyl-Containing Compounds
The creation of trifluoromethyl-containing compounds, such as those derived from trifluoroacetylketene O,N-acetals, showcases the utility of incorporating trifluoromethyl groups into molecules. These compounds have been applied in synthesizing pyrazoles, isoxazoles, and pyrimidines, highlighting their relevance in developing molecules with potential biological activities (Bonacorso et al., 2009).
Antibody Generation for Sulfonamide Antibiotics
The generation of broad-specificity antibodies for sulfonamide antibiotics and the development of an enzyme-linked immunosorbent assay (ELISA) for milk sample analysis demonstrate an application in the detection and analysis of pharmaceutical compounds, indicating the relevance of sulfonamide structures in analytical chemistry (Adrián et al., 2009).
Polymerization Studies
Studies on the anionic ring-opening polymerization (AROP) of N-sulfonylazetidines, including those with alkyl sulfonyl substitutions, provide insights into the synthesis of poly(N-sulfonylazetidine)s. These polymers are potential precursors to valuable polyimines, illustrating the application of azetidine derivatives in polymer chemistry (Rowe et al., 2019).
Antimicrobial Evaluations
The synthesis and evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups for antimicrobial activity show the potential therapeutic applications of sulfonamide and azetidine derivatives in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-methylpropylsulfonyl)-1-[3-(trifluoromethyl)phenyl]sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO4S2/c1-10(2)9-23(19,20)13-7-18(8-13)24(21,22)12-5-3-4-11(6-12)14(15,16)17/h3-6,10,13H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOYCTREHJNAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-methylpentanoic acid](/img/structure/B2522081.png)


![2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2522084.png)

![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B2522088.png)
![Ethyl 3-[[[2-(4-fluorophenoxy)acetyl]amino]carbamoylamino]propanoate](/img/structure/B2522090.png)


![Methyl 2-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2522096.png)

![N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2522098.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2522099.png)